

# Comparative Efficacy of NT160 and TMP195: A Guide for Researchers

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## Compound of Interest

Compound Name: NT160

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This guide provides a detailed comparative analysis of two selective class-IIa histone deacetylase (HDAC) inhibitors, **NT160** and TMP195. Both molecules are potent inhibitors of HDAC4, HDAC5, HDAC7, and HDAC9 and have garnered interest for their therapeutic potential in distinct disease areas. This document synthesizes available preclinical data to offer an objective comparison of their performance, supported by experimental details, to aid researchers, scientists, and drug development professionals in their work.

## In Vitro Inhibitory Activity

Both **NT160** and TMP195 demonstrate high selectivity and potency for class-IIa HDACs. However, available data suggests that **NT160** exhibits superior inhibitory activity at the nanomolar and sub-nanomolar level compared to TMP195. A direct comparison in the HT-29 human colon cancer cell line indicated the superiority of **NT160** over TMP195. The following tables summarize the inhibitory constants ( $K_i$ ) and half-maximal inhibitory concentrations ( $IC_{50}$ ) from various studies. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to potential variations in experimental conditions.

Table 1: Inhibitory Activity of **NT160** against Class-IIa HDACs

Target	K <sub>i</sub> (nM)	IC <sub>50</sub> (nM)
HDAC4	-	0.08
HDAC5	-	1.2
HDAC7	-	1.0
HDAC9	-	0.9
Cell-based Assay	46	

Data compiled from multiple sources. The cell-based IC<sub>50</sub> represents the overall potency in a cellular context.

Table 2: Inhibitory Activity of TMP195 against Class-IIa HDACs

Target	K <sub>i</sub> (nM)	IC <sub>50</sub> (nM)
HDAC4	59	111
HDAC5	60	106
HDAC7	26	46
HDAC9	15	9

Data compiled from multiple sources.[\[1\]](#)

## In Vivo Efficacy of TMP195

TMP195 has been evaluated in several preclinical models, demonstrating significant therapeutic efficacy, primarily through the modulation of the immune system, specifically by reprogramming macrophages to an anti-tumor M1 phenotype.

Table 3: In Vivo Efficacy of TMP195 in Cancer Models

Cancer Model	Animal Model	Dosage and Administration	Key Findings
Breast Cancer	MMTV-PyMT transgenic mice	50 mg/kg, daily intraperitoneal (i.p.) injection	Reduced tumor burden and pulmonary metastases. Increased recruitment of phagocytic macrophages.
Colorectal Cancer	Colitis-associated colorectal cancer (CAC) mouse model	50 mg/kg/day, i.p. for 28 days	Significantly decreased the number and load of tumors.[2]
Subcutaneous Tumor	MC38 colon cancer cells in C57BL/6 mice	50 mg/kg/day, i.p. from day 5 to 20	Reduced tumor burden.[3]

Table 4: In Vivo Efficacy of TMP195 in Acute Kidney Injury

Disease Model	Animal Model	Dosage and Administration	Key Findings
Sepsis-Associated Acute Kidney Injury	LPS-induced AKI in C57/black mice	20 mg/kg, i.p.	Improved renal function, attenuated tubular cell damage and apoptosis, and reduced inflammation.

## Therapeutic Potential of NT160

While extensive in vivo therapeutic efficacy data for **NT160** is not as readily available in the public domain as for TMP195, its high potency and ability to cross the blood-brain barrier have positioned it as a promising candidate for central nervous system (CNS) disorders. Research has primarily focused on its development as a positron emission tomography (PET) imaging agent to visualize class-IIa HDACs in the brain. This application underscores its potential for both diagnostic and therapeutic purposes in neurological diseases such as Huntington's

disease, Alzheimer's disease, and Parkinson's disease. Further preclinical studies are required to establish its therapeutic efficacy in relevant animal models of these conditions.

## Experimental Protocols

### Biochemical HDAC Activity Assay (Fluorogenic)

This assay measures the direct enzymatic activity of purified HDAC enzymes.

- **Reagent Preparation:** Prepare serial dilutions of the inhibitor (**NT160** or TMP195) in DMSO and then dilute in assay buffer.
- **Enzyme Addition:** In a 384-well plate, add the purified recombinant class-IIa HDAC enzyme.
- **Inhibitor Addition:** Add the inhibitor dilutions or a vehicle control (DMSO) to the wells.
- **Reaction Initiation:** Start the reaction by adding a fluorogenic peptide substrate.
- **Incubation:** Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
- **Signal Generation:** Stop the reaction and generate a fluorescent signal by adding a developer solution containing a protease that cleaves the deacetylated substrate.
- **Fluorescence Measurement:** Read the fluorescence intensity using a plate reader.
- **Data Analysis:** Calculate the percent inhibition relative to the vehicle control and determine the IC<sub>50</sub> values.

### In Vivo Anti-Tumor Efficacy Study (Colorectal Cancer Model with TMP195)

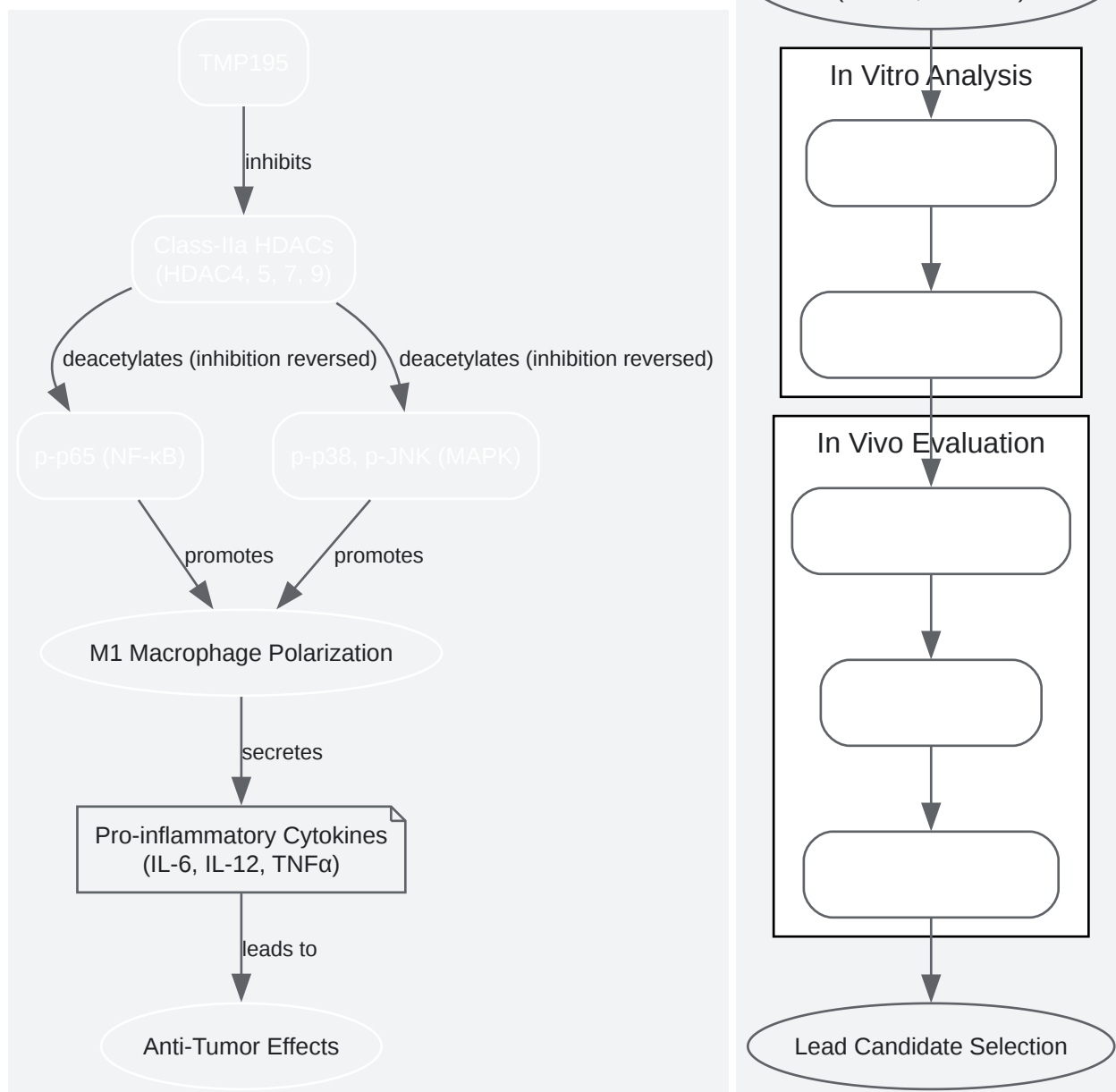
- **Animal Model:** Utilize C57BL/6 mice with subcutaneously implanted MC38 colon cancer cells.
- **Treatment Groups:**
  - Vehicle control (e.g., DMSO/Corn oil)
  - TMP195 (50 mg/kg, daily i.p. injection)

- Administration: Administer treatments as specified for the duration of the study (e.g., 20 days).
- Monitoring: Regularly measure tumor volume.
- Endpoint Analysis: At the end of the study, sacrifice the mice and harvest the tumors for analysis. Record the final tumor weight and size. Perform flow cytometry on single-cell suspensions from tumors to analyze the infiltration of immune cells, particularly M1 macrophages.

## Signaling Pathways and Mechanisms of Action

### TMP195 Signaling Pathway in Macrophage Polarization

TMP195's anti-tumor effects are primarily mediated by its ability to reprogram tumor-associated macrophages (TAMs) from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype. This is achieved through the activation of the NF- $\kappa$ B and MAPK signaling pathways.



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